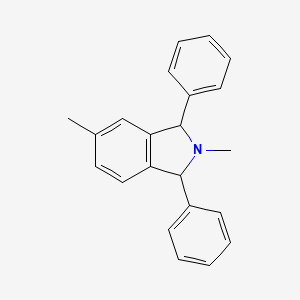
2,5-Dimethyl-1,3-diphenyl-2,3-dihydro-1H-isoindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethyl-1,3-diphenyl-2,3-dihydro-1H-isoindole is an organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a fused ring system composed of a benzene ring and a pyrrole ring. This particular compound is characterized by the presence of two methyl groups and two phenyl groups attached to the isoindole core. It is a white to pale yellow crystalline solid and is known for its stability and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1,3-diphenyl-2,3-dihydro-1H-isoindole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2,5-dimethyl-1,3-diphenyl-1,3-dihydro-1H-isoindole with a suitable cyclizing agent can yield the desired compound. The reaction typically requires a solvent such as toluene or dichloromethane and is carried out at elevated temperatures, often in the range of 80-120°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of catalysts and controlled temperature and pressure, to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
2,5-Dimethyl-1,3-diphenyl-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Isoindole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced isoindole compounds with hydrogenated rings.
Substitution: Halogenated, nitrated, or sulfonated isoindole derivatives.
科学研究应用
2,5-Dimethyl-1,3-diphenyl-2,3-dihydro-1H-isoindole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its stability and unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,5-Dimethyl-1,3-diphenyl-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole
- 1,3-Dimethyl-1H-imidazol-3-ium-2-yl
Uniqueness
2,5-Dimethyl-1,3-diphenyl-2,3-dihydro-1H-isoindole is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups. This combination of substituents imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it offers a balance of stability, reactivity, and biological activity .
属性
CAS 编号 |
22948-71-6 |
|---|---|
分子式 |
C22H21N |
分子量 |
299.4 g/mol |
IUPAC 名称 |
2,5-dimethyl-1,3-diphenyl-1,3-dihydroisoindole |
InChI |
InChI=1S/C22H21N/c1-16-13-14-19-20(15-16)22(18-11-7-4-8-12-18)23(2)21(19)17-9-5-3-6-10-17/h3-15,21-22H,1-2H3 |
InChI 键 |
WNNQPZRNHAHWAC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C(N(C2C3=CC=CC=C3)C)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


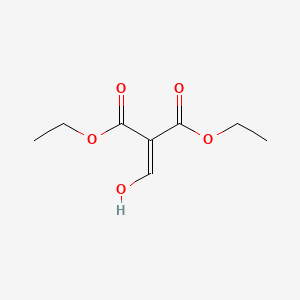

![[3-(propanoylamino)phenyl] N-propan-2-ylcarbamate](/img/structure/B14718327.png)
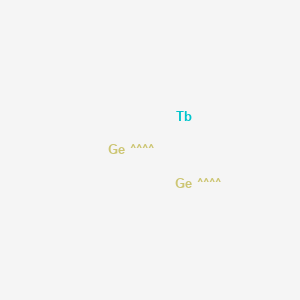
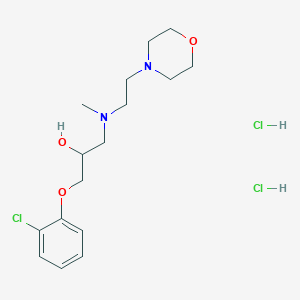
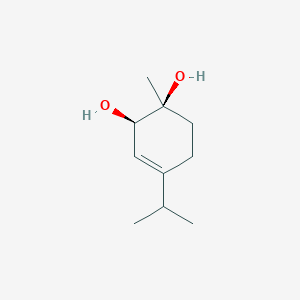
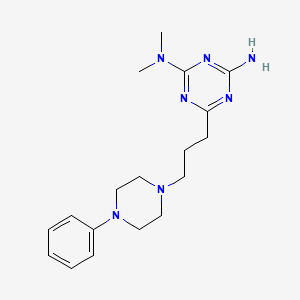
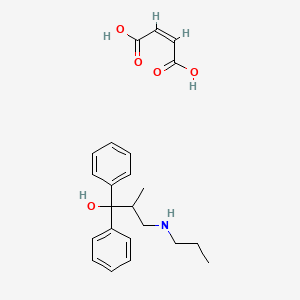
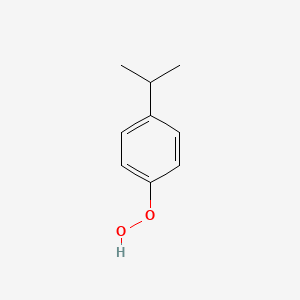
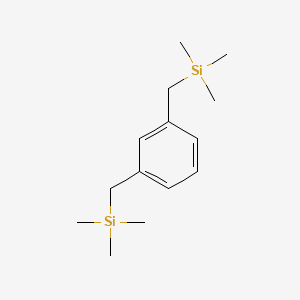
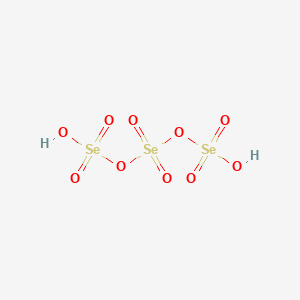
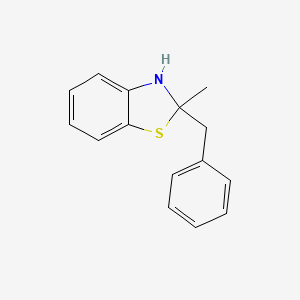
![2H-Pyran, tetrahydro-2-[(3-nitrophenyl)methoxy]-](/img/structure/B14718390.png)

